5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro group at the 5-position and a 3,4-dimethoxybenzyl group at the 3-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride or phosphorus trichloride as the chlorinating agent.
Formation of Benzoxazole Ring: The benzoxazole ring is formed by reacting 5-chloro-2-aminophenol with a suitable carboxylic acid derivative, such as 3,4-dimethoxybenzyl chloride, under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final benzoxazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzyl position.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to understand the interaction of benzoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
- 3-(4-bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole
- 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole
Uniqueness
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both a chloro group and a 3,4-dimethoxybenzyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-14-5-3-10(7-15(14)21-2)9-18-12-8-11(17)4-6-13(12)22-16(18)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOTFZOVFNQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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